

# Total Synthesis Protocol for Glidobactin A: An Application Note for Researchers

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## Compound of Interest

Compound Name: *Glidobactin A*

Cat. No.: *B034711*

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This document provides a detailed overview and protocol for the total synthesis of **Glidobactin A**, a potent proteasome inhibitor with significant potential in drug development. The synthesis, originally reported by Schmidt and coworkers, involves the strategic assembly of key fragments, including the non-proteinogenic amino acids (4S)-amino-2(E)-pentenoic acid and erythro-4-hydroxy-L-lysine, followed by a challenging macrocyclization step. This application note consolidates the reported synthetic procedures and provides detailed experimental protocols for the key transformations.

## Data Presentation

The following tables summarize the key quantitative data associated with the total synthesis of **Glidobactin A**, including the yields for the major synthetic steps.

Table 1: Summary of Yields for Key Synthetic Steps

Step No.	Transformation	Reported Yield (%)
1	Synthesis of (4S)-N-Boc-amino-2(E)-pentenoic acid	~70-80 (overall)
2	Synthesis of protected erythro-4-hydroxy-L-lysine derivative	~30-40 (overall)
3	Coupling of the two amino acid fragments to form the linear precursor	~60-70
4	Macrocyclization to form the 12-membered ring of the Glidobactin core	~20-30
5	Coupling of L-threonine and the fatty acid side chain	~80-90
6	Final coupling to the macrocyclic core and deprotection	~50-60
-	Overall Yield	~1-3

## Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final macrocyclization to yield the core of **Glidobactin A**. These protocols are based on the original synthesis by Schmidt et al. and related publications.

### Protocol 1: Synthesis of (4S)-N-Boc-amino-2(E)-pentenoic acid

This protocol outlines a plausible route for the synthesis of the key C-terminal fragment.

- Step 1: Synthesis of (S)-4-azido-pentanoic acid:
  - Start from commercially available (S)-2-hydroxy-4-pentenoic acid.

- Protect the carboxylic acid as a methyl ester using standard conditions (e.g.,  $\text{SOCl}_2$  in methanol).
- Convert the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) by reacting with  $\text{MsCl}$  or  $\text{TsCl}$  in the presence of a base like triethylamine.
- Displace the leaving group with sodium azide in a polar aprotic solvent like DMF to introduce the azide functionality.
- Hydrolyze the methyl ester using  $\text{LiOH}$  in a THF/water mixture to obtain the desired azido acid.
- Step 2: Curtius Rearrangement and Boc Protection:
  - Activate the carboxylic acid of (S)-4-azido-pentanoic acid using diphenylphosphoryl azide (DPPA) in the presence of triethylamine in an inert solvent like toluene.
  - Upon heating, the acyl azide will undergo a Curtius rearrangement to form an isocyanate.
  - Trap the in-situ generated isocyanate with tert-butanol to yield the Boc-protected amine.
- Step 3: Introduction of the  $\alpha,\beta$ -Unsaturation:
  - Perform an  $\alpha$ -selenenylation of the corresponding ester of the Boc-protected amino acid by treatment with a base like LDA followed by the addition of phenylselenenyl bromide.
  - Oxidize the resulting selenide with an oxidant such as hydrogen peroxide or m-CPBA to induce syn-elimination and form the  $\alpha,\beta$ -unsaturated ester.
  - Hydrolyze the ester to afford (4S)-N-Boc-amino-2(E)-pentenoic acid.

## Protocol 2: Synthesis of Protected erythro-4-hydroxy-L-lysine

This protocol describes a potential stereoselective synthesis of the protected di-amino acid core.

- Step 1: Asymmetric Dihydroxylation:

- Start with a suitable protected derivative of L-allylglycine.
- Perform a Sharpless asymmetric dihydroxylation using AD-mix- $\beta$  to introduce the two hydroxyl groups with the desired erythro stereochemistry.
- Step 2: Selective Protection and Functional Group Manipulations:
  - Selectively protect the primary alcohol, for instance, as a silyl ether (e.g., TBDMS).
  - Convert the secondary alcohol into a leaving group (e.g., tosylate).
  - Displace the tosylate with an azide nucleophile (e.g.,  $\text{NaN}_3$ ).
- Step 3: Reduction and Protection:
  - Reduce the azide group to an amine using a reducing agent like  $\text{H}_2/\text{Pd-C}$  or triphenylphosphine followed by water.
  - Protect the newly formed amine with a suitable protecting group (e.g., Fmoc) to allow for selective deprotection later in the synthesis.
  - The other amino group is typically protected with a Boc group.

## Protocol 3: Assembly of the Linear Precursor and Macrocyclization

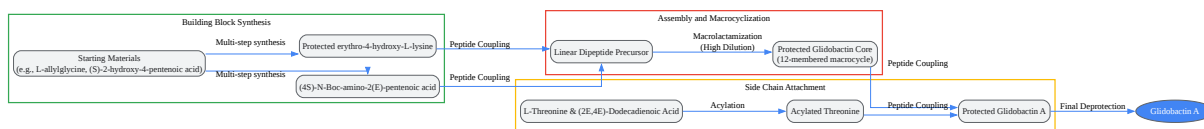
This protocol details the coupling of the fragments and the crucial ring-closing step.

- Step 1: Peptide Coupling:
  - Couple the carboxyl group of the protected erythro-4-hydroxy-L-lysine derivative with the amino group of a protected (4S)-amino-2(E)-pentenoic acid ester using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.
  - Selectively deprotect the N-terminus of the resulting dipeptide.
- Step 2: Macrocyclization:

- Activate the C-terminal carboxylic acid of the linear dipeptide. Common activating agents for macrolactamization include DPPA, PyBOP, or the formation of an active ester (e.g., pentafluorophenyl ester).
- Perform the intramolecular cyclization under high dilution conditions in a suitable solvent (e.g., DMF or a mixture of THF/CH<sub>2</sub>Cl<sub>2</sub>) to favor the formation of the monomeric macrocycle over intermolecular polymerization. The reaction is often carried out at elevated temperatures.[1]
- Purify the 12-membered macrocycle using column chromatography. This step is often low-yielding.[1]

## Visualizations

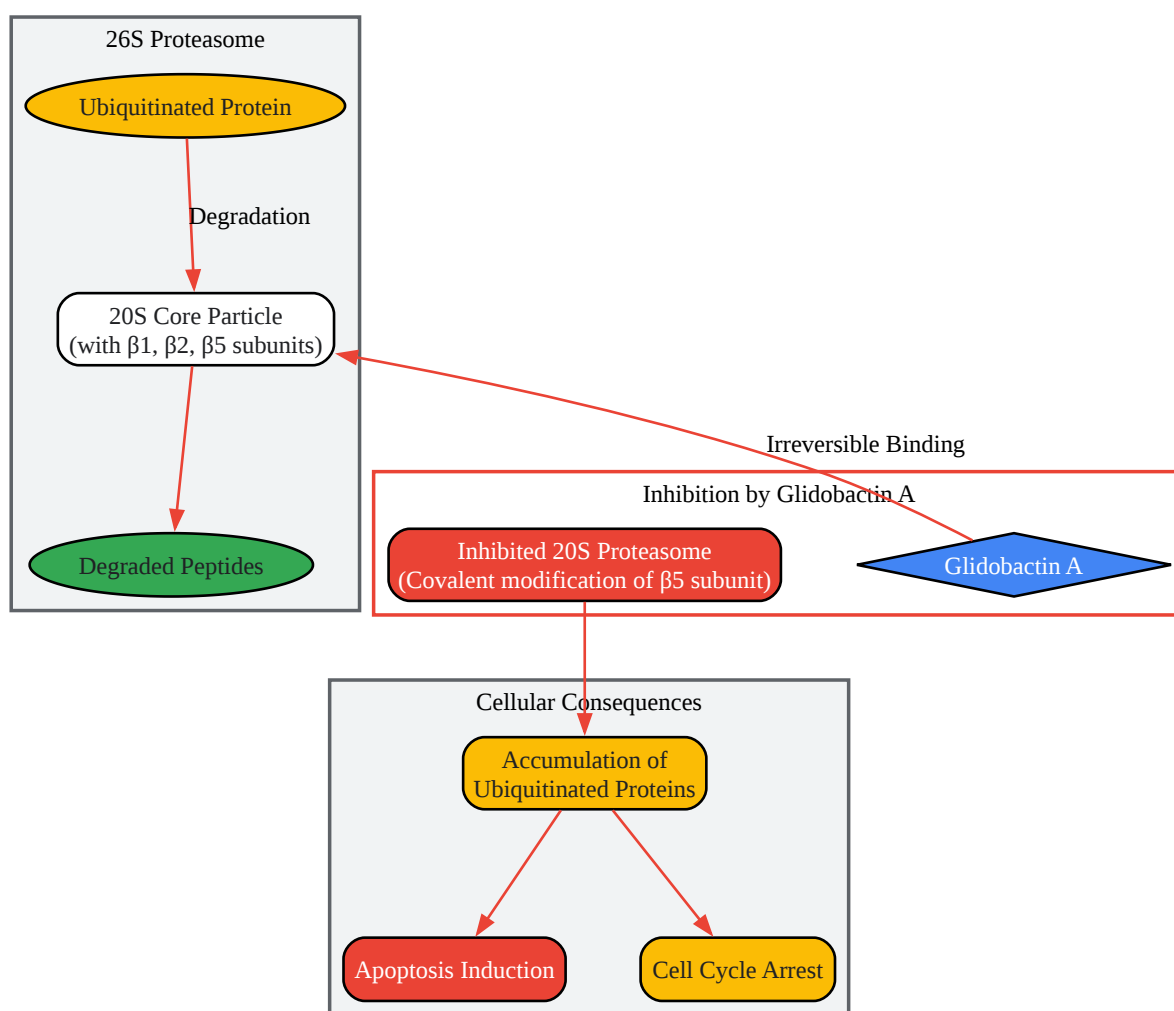
### Glidobactin A Total Synthesis Workflow



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Caption: Retrosynthetic overview of the total synthesis of **Glidobactin A**.

### Glidobactin A Mechanism of Proteasome Inhibition



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Caption: Mechanism of 20S proteasome inhibition by **Glidobactin A**.

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## References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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